molecular formula C15H21NO3 B3176288 tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate CAS No. 98818-35-0

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Cat. No.: B3176288
CAS No.: 98818-35-0
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS: 156474-22-5) is a chiral carbamate derivative characterized by a stereochemically defined oxirane (epoxide) ring and a phenylethyl backbone. The compound features an (R)-configuration at the benzylic carbon and an (S)-configuration at the oxirane carbon . This stereochemical arrangement is critical for its reactivity and biological interactions, particularly as an intermediate in pharmaceutical synthesis. For example, enantiopure epoxide derivatives like this compound are pivotal in the production of β-secretase inhibitors, which are relevant to Alzheimer’s disease therapeutics .

Synthetic routes to this compound often employ asymmetric methodologies. Evidence highlights the use of thionyl chloride-mediated neighboring group participation for stereocontrol during epoxide formation , as well as titanium-enolate aldol reactions to establish adjacent stereocenters . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic manipulations .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known as (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, is an organic compound with significant biological activity due to its unique structural features. The presence of the oxirane (epoxide) moiety enhances its reactivity, making it a valuable compound in both synthetic chemistry and biological applications.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 156474-22-5

The compound features a tert-butyl group, a carbamate functional group, and an oxirane ring, contributing to its diverse reactivity and potential biological applications.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. Its derivatives have been noted for their efficacy against various viral infections, potentially functioning through inhibition of viral replication mechanisms or interference with viral entry into host cells.

Antitumor Activity

Studies have demonstrated that compounds structurally related to this compound show enhanced antitumor activity compared to conventional chemotherapeutics such as cisplatin. The introduction of the oxirane group appears to play a crucial role in enhancing cytotoxic effects against cancer cells.

The biological activity of this compound can be attributed to its ability to interact with nucleophiles and electrophiles, leading to various chemical transformations that impact biological systems. Understanding these interactions is essential for optimizing its therapeutic potential.

Study 1: Antiviral Activity

In a study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting a potential role for this compound in antiviral therapies.

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of related compounds. In vitro assays demonstrated that these compounds induced apoptosis in cancer cell lines, with mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamateC₁₅H₂₁NO₃Similar structure; potential for similar activitiesAntiviral, Antitumor
tert-Butyl N-(2-oxiranylmethyl)carbamateC₁₅H₂₁NO₃Carbamate structure; different substituentsVaried reactivity patterns

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and applications:

Compound Name CAS Number Key Structural Differences Stereochemistry Reactivity/Applications
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate 156474-22-5 Oxirane ring, phenylethyl chain (R)-1, (S)-oxirane Intermediate for β-secretase inhibitors
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (enantiomer) 98760-08-8 Mirror stereochemistry (S)-1, (R)-oxirane Potential divergent biological activity due to stereoinversion
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate 67341-01-9 Hydroxyl group replaces oxirane N/A Less reactive; used in peptide synthesis
tert-Butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate 144163-85-9 Extended alkyl chain (propyl vs. ethyl) (R)-1, (R)-oxirane Structural analog with altered lipophilicity
tert-Butyl (trans-4-phenylcyclohexyl)carbamate 1190890-51-7 Cyclohexyl ring replaces ethyl chain Trans-configuration Applications in rigid scaffold-based drug design

Key Comparative Insights:

Stereochemical Impact : The target compound’s (R,S)-configuration contrasts with its enantiomer (CAS: 98760-08-8), which may exhibit distinct biological interactions due to stereospecific enzyme binding . demonstrates that epoxide stereochemistry directly influences the potency of β-secretase inhibitors, underscoring the importance of enantiomeric purity in drug development.

Functional Group Reactivity : The oxirane ring in the target compound confers electrophilic reactivity, enabling nucleophilic ring-opening reactions—a feature absent in hydroxylated analogs like CAS: 67341-01-9 . This reactivity is exploited in stepwise syntheses of complex molecules.

Ring Systems: Cyclohexyl derivatives (e.g., CAS: 1190890-51-7) introduce conformational rigidity, which may enhance binding affinity in certain targets .

Synthetic Methodologies :

  • The target compound is synthesized via thionyl chloride-mediated epoxidation, leveraging neighboring group participation for high stereoselectivity .
  • In contrast, hydroxylated analogs (e.g., CAS: 67341-01-9) are typically prepared through milder oxidation or protection-deprotection strategies .

Q & A

Q. What are the established synthetic routes for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via thionyl chloride-mediated reactions, leveraging tert-butoxycarbonyl (Boc) neighboring group participation to control stereochemistry. Key steps include:

  • Epoxidation : Formation of the oxirane ring under controlled pH and temperature to preserve stereochemical integrity.
  • Boc Protection : Use of Boc anhydride in anhydrous solvents (e.g., THF) to protect the amine group, avoiding racemization .
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure product. Critical parameters include reaction temperature (0–25°C), solvent polarity, and catalyst choice (e.g., Lewis acids for epoxidation). Stereochemical outcomes are verified via 1H^1 \text{H} and 13C^{13} \text{C} NMR, with coupling constants (JJ) confirming (R,S) configurations .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm stereochemistry and functional groups (e.g., oxirane protons at δ 3.1–3.5 ppm, Boc carbonyl at δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution Q-TOF MS validates molecular weight (e.g., [M+Na]+^+ at m/z 327.4) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, with mobile phases optimized for Boc-group stability .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, though limited by crystal growth challenges .

Q. What are the recommended handling and storage protocols to maintain stability?

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N2_2) to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge precautions are critical due to flammability risks .
  • Decomposition : Avoid strong acids/bases, which cleave the Boc group, and monitor for CO/N2_2O off-gassing under heat .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

The Boc group acts as a temporary protecting agent for amines, enabling selective functionalization of the oxirane ring. Key roles include:

  • Steric Shielding : Hinders nucleophilic attack on the carbamate, preserving amine functionality for downstream reactions (e.g., peptide coupling) .
  • Acid-Labile Cleavage : Removed with TFA or HCl/dioxane, allowing sequential deprotection in complex syntheses . Studies show Boc stability in polar aprotic solvents (e.g., DMF) but degradation in protic media (e.g., MeOH/H2_2O) .

Q. What strategies resolve contradictions in stereochemical assignments from NMR vs. X-ray data?

Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Mitigation approaches:

  • NOE Correlations : NMR NOESY experiments identify spatial proximity of protons (e.g., oxirane and phenyl groups) .
  • Density Functional Theory (DFT) : Computational modeling predicts JJ-values and compares them to experimental NMR data .
  • Spiking Studies : Co-injection with enantiomeric standards in HPLC validates purity .

Q. How do reaction conditions affect the compound’s stability in biological assays?

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) via Boc cleavage, limiting use in lysosomal studies .
  • Thermal Stability : Stable at 25°C for 48 hours in PBS, but decomposes above 40°C, requiring refrigerated assay setups .
  • Enzymatic Hydrolysis : Susceptible to esterases in serum, necessitating protease inhibitors in cell-based studies .

Q. What mechanistic insights explain neighboring group participation in its synthesis?

During epoxidation, the Boc group stabilizes transition states via:

  • Intramolecular Hydrogen Bonding : Between the carbamate oxygen and oxirane protons, directing stereoselective ring closure .
  • Steric Guidance : The bulky tert-butyl group enforces a chair-like transition state, favoring (S)-oxiran-2-yl formation . Kinetic studies (Eyring plots) confirm a six-membered cyclic intermediate, with rate constants dependent on solvent dielectric constants .

Methodological Tables

Analytical Technique Key Parameters Application Reference
Chiral HPLCChiralpak IA, hexane:IPA (90:10), 1 mL/minEnantiomeric purity assessment
HR-Q-TOF MSESI+, 100–1000 m/z, 30 eV collision energyMolecular ion confirmation
X-ray CrystallographyMo-Kα radiation, 100 KAbsolute configuration determination
Reaction Condition Impact on Yield Optimal Range Reference
TemperatureHigher temps accelerate epoxidation but increase racemization0–25°C
Solvent PolarityPolar solvents (THF) improve Boc stabilityDielectric constant ε = 7.5
CatalystZnCl2_2 enhances epoxidation rate5–10 mol%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.